4-(Perfluoroethoxy)aniline hydrochloride

Description

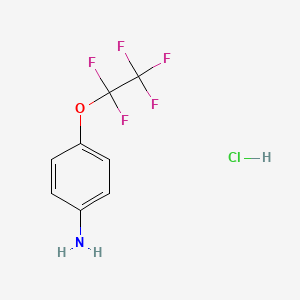

4-(Perfluoroethoxy)aniline hydrochloride is a fluorinated aromatic amine derivative characterized by a perfluoroethoxy (-O-C₂F₅) substituent on the para position of the aniline ring. This compound is notable for its strong electron-withdrawing properties due to the perfluorinated chain, which enhances thermal stability and chemical inertness.

Perfluoroethoxy groups significantly influence solubility; such compounds are typically less polar than their non-fluorinated counterparts, favoring organic solvents like dichloromethane or acetonitrile . Applications likely include roles as intermediates in agrochemicals, pharmaceuticals, or advanced materials, though specific uses must be inferred from structurally related compounds (e.g., 4-(trifluoromethyl)aniline hydrochloride’s role in herbicide synthesis ).

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO.ClH/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6;/h1-4H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILWDDCYQVXKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Perfluoroethoxy)aniline hydrochloride typically involves a two-step process:

Reaction of 4-aminophenol with perfluoropropionic acid: This step is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields 4-(perfluoroethoxy)aniline.

Formation of the hydrochloride salt: The 4-(perfluoroethoxy)aniline is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Perfluoroethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aniline group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and nitric acid (HNO3). The reactions are typically carried out in the presence of a catalyst such as aluminum chloride (AlCl3).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-(Perfluoroethoxy)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique chemical properties.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Perfluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

4-(Trifluoromethyl)aniline Hydrochloride (C₇H₇ClF₃N)

- Substituent : -CF₃ (trifluoromethyl) at the para position.

- Molecular Weight : 197.58 g/mol .

- Properties : Exhibits moderate dielectric permittivity (~4.3 at 1 MHz) and forms hydrogen-bonded networks in the solid state .

- Applications : Used to synthesize herbicides and N-(p-trifluoromethylphenyl)phosphoramidic dichloride .

3-Chloro-4-Ethoxyaniline Hydrochloride (C₈H₁₁Cl₂NO)

- Substituents : -Cl (meta) and -OCH₂CH₃ (para).

- Molecular Weight : 216.09 g/mol .

- Synthesis : Prepared via HCl-mediated hydrolysis of 4-ethoxyphenylnitrone in THF at 72°C .

- Crystallography : Forms planar cations with Cl⁻ anions stabilized by N–H···Cl hydrogen bonds (bond lengths: 3.104–3.114 Å) .

4-Ethoxyanilinium Perchlorate (C₈H₁₂NO⁺·ClO₄⁻)

- Substituent : -OCH₂CH₃ (ethoxy) at the para position.

- Properties : Features strong N–H···O hydrogen bonds (2.889 Å) and a tetrahedral ClO₄⁻ anion .

- Dielectric Behavior: No ferroelectric transitions observed between 93–350 K .

Physicochemical Properties

Key Observations :

- Electron-Withdrawing Effects : The perfluoroethoxy group (-O-C₂F₅) exerts stronger electron withdrawal than -CF₃ or -OCH₂CH₃, reducing basicity and enhancing resistance to electrophilic substitution .

- Thermal Stability: Fluorinated compounds (e.g., 4-(trifluoromethyl)aniline HCl) exhibit higher thermal stability than non-fluorinated analogues, as seen in their sublimation temperatures .

Biological Activity

4-(Perfluoroethoxy)aniline hydrochloride (CAS No. 5524-39-0) is a perfluorinated compound derived from aniline, characterized by the presence of a perfluoroethoxy group. This unique structure imparts distinct chemical properties that influence its biological activity. The compound has garnered attention for its potential applications in various fields, including medicinal chemistry, enzyme inhibition studies, and industrial applications.

- Molecular Formula : CHFNO·HCl

- Molecular Weight : 263.59 g/mol

- Appearance : White to slightly yellow powder

The biological activity of this compound primarily involves its interaction with biological macromolecules such as proteins and enzymes. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target proteins, which may alter their function and activity. This mechanism is crucial for its potential applications in drug design and development.

Enzyme Interactions

Research indicates that this compound can influence enzyme activity through competitive or non-competitive inhibition. For instance, studies have demonstrated its role in modulating the activity of various enzymes involved in metabolic pathways, which may have implications for therapeutic interventions in metabolic disorders.

Case Studies

- Inhibition of Cytochrome P450 Enzymes : A study explored the effects of this compound on cytochrome P450 enzymes, which are critical for drug metabolism. The compound was found to inhibit specific isoforms, suggesting potential use in pharmacological applications to modify drug metabolism rates.

- Anticancer Activity : Preliminary investigations into the anticancer properties of this compound revealed that it may induce apoptosis in cancer cell lines through a mechanism involving oxidative stress and mitochondrial dysfunction.

- Toxicological Studies : Toxicological assessments have shown that while the compound exhibits biological activity, its perfluorinated nature raises concerns regarding environmental persistence and bioaccumulation. This necessitates careful evaluation in terms of safety and environmental impact.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Chloro-2-(trifluoroacetyl)aniline | Halogenated Aniline | Moderate enzyme inhibition |

| 4-(Perfluorobutoxy)aniline | Perfluorinated Aniline | High stability, varied activity |

| 4-Nitrophenyl Carbamate | Carbamate Derivative | Insecticidal properties |

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Stability in Biological Systems : The perfluorinated structure contributes to higher stability against metabolic degradation compared to non-fluorinated analogs.

- Potential as a Drug Precursor : Its unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals targeting specific diseases.

- Environmental Concerns : The persistence of perfluorinated compounds raises concerns about their long-term environmental impact and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Perfluoroethoxy)aniline hydrochloride, and how can reaction conditions be optimized?

- Methodology : A two-step synthesis is typical:

Nucleophilic substitution : React 4-nitroaniline with perfluoroethoxy iodide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the perfluoroethoxy group.

Reduction and salification : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, followed by treatment with HCl to form the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve yield. Purity can be enhanced by recrystallization from ethanol/water mixtures.

Q. How can the solubility of this compound be experimentally determined for aqueous and organic systems?

- Methodology : Use a gravimetric or spectrophotometric approach:

Prepare saturated solutions in water, DMSO, ethanol, and dichloromethane.

Filter and evaporate aliquots to measure dissolved mass or quantify via UV-Vis at λmax ~260 nm (aromatic absorption).

- Reference Data : Aniline hydrochloride derivatives are typically miscible in polar solvents but show limited solubility in non-polar solvents. Fluorinated groups may reduce aqueous solubility compared to non-fluorinated analogs .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing trace impurities in this compound?

- Methodology :

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Detect impurities like unreacted nitro precursors or dehalogenated by-products.

- 19F NMR : Identify fluorinated impurities (e.g., incomplete substitution products) at δ −75 to −85 ppm .

- XRD : Confirm crystalline structure and detect polymorphic forms, which may affect reactivity .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Experimental Design :

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).

Use Arrhenius kinetics to predict shelf-life.

- Key Findings : Fluorinated anilines are generally stable under acidic conditions but may hydrolyze in alkaline media. Thermal decomposition above 100°C can release HF, requiring TGA-MS analysis .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Analysis :

- Mixing Efficiency : At larger scales, ensure uniform stirring (e.g., 750 rpm in ) to prevent localized concentration gradients.

- Purification : Replace column chromatography with fractional crystallization or countercurrent distribution for cost-effective scaling.

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio, catalyst loading) using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.